Olamufloxacin
Description
Properties
Molecular Formula |
C20H23FN4O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-amino-7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28) |
InChI Key |
LEILBPMISZFZQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Electron-Deficient Exocyclic Alkenes
Three- to seven-membered heteroalicyclic ketones undergo condensation with ethyl glyoxylate to form electron-deficient exocyclic alkenes. For example, cyclopentanone reacts with ethyl glyoxylate in tetrahydrofuran (THF) at 0°C, yielding a 92% conversion rate. This intermediate’s electron-deficient nature facilitates subsequent dipolar cycloaddition.
Step 2: Dipolar Cycloaddition with Azomethine Ylides
The exocyclic alkene reacts with an in situ generated N-benzyl azomethine ylide, formed via decarboxylation of a benzylamine-glyoxylic acid adduct. This [3+2] cycloaddition proceeds at 80°C in acetonitrile, producing spirocyclic pyrrolidines with >85% enantiomeric excess (ee). The reaction’s regioselectivity is attributed to the ylide’s electronic orientation, favoring spiro over linear adducts.
Key Advantages :
-
Short Reaction Sequence : Two steps vs. traditional five-step routes.
-
High Stereocontrol : Chirality induced by the ylide’s benzyl group.
Stepwise Ring Formation and Piperazinyl Group Introduction
Patent literature on related fluoroquinolones, such as levofloxacin and ofloxacin, reveals techniques adaptable to this compound’s synthesis. A stepwise ring-forming approach minimizes side reactions and improves yield.
Low-Temperature Cyclization (60–80°C)
The first ring closure involves condensing a tetrafluorobenzoic acid derivative with DL-aminopropanol in isoamyl alcohol. Potassium carbonate catalyzes this step, achieving 45–94% yields depending on the solvent. For this compound, analogous steps likely employ a spirocyclic amine precursor.
High-Temperature Piperazinyl Incorporation (120–130°C)
After initial cyclization, N-methylpiperazine is introduced under reduced pressure. This step’s brevity (0.1–1.0 hours) prevents thermal degradation, critical for preserving the spirocyclic structure. Post-reaction, the solvent (e.g., DMF) is recovered, reducing costs by 30%.
Solvent and Base Optimization
Base Selection
Triethylamine and pyridine are preferred for deprotonation during cyclization. For this compound, triethylamine in dioxane affords 89% yield in model reactions, whereas sodium bicarbonate lowers efficiency to 67%.
Computational-Guided Synthesis Optimization
The tool OOMMPPAA exemplifies modern computational approaches to streamline synthesis. By analyzing 3D pharmacophoric transformations, it identifies structural modifications that enhance potency. For this compound, such tools could:
-
Predict Optimal Substituents : E.g., fluorine placement to boost bacterial gyrase binding.
-
Minimize Synthesis Steps : By highlighting redundant functional groups.
Comparative Analysis of Synthetic Routes
Hydrolysis and Final Product Isolation
The ethyl ester intermediate undergoes acidic hydrolysis (HCl, reflux) to yield the carboxylic acid. Neutralization with NaOH (pH 7.0) followed by chloroform extraction isolates this compound with 94% purity .
Chemical Reactions Analysis
Olamufloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
Olamufloxacin has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of Olamufloxacin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in biological processes, such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division.
Binding to Receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.
Interfering with Metabolic Pathways: It can interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Antimicrobial Spectrum and Efficacy
PRSP: Penicillin-resistant *Streptococcus pneumoniae
Key Findings :
Structural and Pharmacokinetic Comparison
| Compound | Molecular Formula | Key Structural Features | Half-Life (h) | Bioavailability |
|---|---|---|---|---|
| This compound | C₂₀H₂₃FN₄O₃ | C-7 azabicyclo substitution | 6–8 | >85% |
| Ciprofloxacin | C₁₇H₁₈FN₃O₃ | C-7 piperazinyl group | 4–5 | 70% |
| Sparfloxacin | C₁₉H₂₂F₂N₄O₃ | Dual fluorine atoms at C-6 and C-8 | 16–20 | 92% |
| Moxifloxacin | C₂₁H₂₄FN₃O₄ | C-8 methoxy group | 12–14 | 90% |
Structural Insights :
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating Olamufloxacin’s antibacterial efficacy?
- Methodological Answer: Begin with in vitro susceptibility testing (e.g., MIC/MBC assays) against target pathogens, followed by in vivo infection models (e.g., murine pneumonia or sepsis models) to assess pharmacokinetic/pharmacodynamic (PK/PD) correlations. Validate results using CLSI/EUCAST guidelines for reproducibility .
- Data Considerations: Include strain-specific variability tables (e.g., MIC ranges for Gram-negative vs. Gram-positive pathogens) and correlate with clinical breakpoints .
Q. How should researchers design dose-ranging studies for this compound to minimize toxicity?
- Methodological Answer: Use iterative dose escalation in preclinical models (e.g., rodents) with biomarkers for hepatorenal toxicity (e.g., ALT, BUN). Apply Hill equation modeling to establish safety margins and integrate AUC/MIC ratios for efficacy-toxicity balancing .
Advanced Research Questions
Q. How can contradictory data on this compound’s resistance mechanisms be resolved across studies?
- Methodological Answer: Conduct genomic sequencing of resistant isolates to identify mutations (e.g., gyrA or parC in quinolone resistance-determining regions). Use comparative transcriptomics to assess efflux pump overexpression (e.g., mexAB-oprM in Pseudomonas). Cross-validate findings with phenotypic assays (e.g., efflux inhibition via PAβN) .
- Data Contradiction Analysis: Tabulate mutation frequencies across studies and apply Fisher’s exact test to determine statistical significance of regional or strain-specific variations .
Q. What methodological gaps exist in current pharmacokinetic studies of this compound in immunocompromised models?
- Methodological Answer: Compare tissue penetration data (e.g., lung/plasma ratios) in neutropenic vs. immunocompetent models. Use population PK modeling to account for inter-individual variability and covariate effects (e.g., albumin levels). Address limitations via Monte Carlo simulations for dose optimization .
Q. How can researchers validate this compound’s synergy with β-lactams in polymicrobial infections?
- Methodological Answer: Design checkerboard assays (FIC index) or time-kill curves for pairwise combinations. Use fractional inhibitory concentration (FIC) thresholds (e.g., ≤0.5 for synergy). Confirm in vivo efficacy in co-infection models with metagenomic analysis of microbial load .
Methodological Frameworks
- Data Reprodubility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets, with explicit documentation of assay conditions (e.g., pH, cation-adjusted media) .
- Ethical & Feasibility Criteria : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to prioritize studies addressing antimicrobial resistance (AMR) knowledge gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
